(-)-Methylphenylpropylphosphine sulfide
CAS No.: 13153-91-8
Cat. No.: VC21011803
Molecular Formula: C10H15PS
Molecular Weight: 198.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13153-91-8 |
|---|---|
| Molecular Formula | C10H15PS |
| Molecular Weight | 198.27 g/mol |
| IUPAC Name | methyl-phenyl-propyl-sulfanylidene-λ5-phosphane |
| Standard InChI | InChI=1S/C10H15PS/c1-3-9-11(2,12)10-7-5-4-6-8-10/h4-8H,3,9H2,1-2H3 |
| Standard InChI Key | OFXOKQBYKIXSPO-UHFFFAOYSA-N |
| SMILES | CCCP(=S)(C)C1=CC=CC=C1 |
| Canonical SMILES | CCCP(=S)(C)C1=CC=CC=C1 |
Introduction
Structural Characteristics and Properties
Molecular Structure
(-)-Methylphenylpropylphosphine sulfide features a central phosphorus atom bonded to three carbon-based substituents: a methyl group, a phenyl ring, and a propyl chain. The fourth bond is a double bond to a sulfur atom. The tetrahedral arrangement around the phosphorus creates a stereogenic center, and the (-) designation indicates the specific enantiomer that rotates plane-polarized light in the counterclockwise direction.
Spectroscopic Properties
The spectroscopic analysis of (-)-Methylphenylpropylphosphine sulfide would reveal characteristic patterns similar to related phosphine sulfides. In ³¹P NMR spectroscopy, phosphine sulfides typically show chemical shifts distinct from their oxide counterparts. While phosphine oxides like methyl-phenylphosphine oxide display signals around 21-22 ppm, the corresponding sulfides usually appear at lower field, approximately 40-50 ppm .
¹H NMR analysis would show signals for the methyl group (approximately 1.5-2.0 ppm), the phenyl protons (7.0-8.0 ppm), and the propyl chain (0.8-2.0 ppm). The coupling between phosphorus and nearby protons (²JHP and ³JHP) provides valuable structural information and confirms the connectivity of the molecule.
Physical Properties
Based on related compounds, (-)-Methylphenylpropylphosphine sulfide would likely be a crystalline solid with a moderate to high melting point. For comparison, diaryl-phosphine oxides like (2-methylphenyl)-phenylphosphine oxide have melting points around 115-117°C . The corresponding sulfide might have a slightly different melting point due to altered intermolecular interactions.
Table 1. Predicted Physical Properties of (-)-Methylphenylpropylphosphine Sulfide
| Property | Predicted Value | Basis of Prediction |
|---|---|---|
| Physical state | Crystalline solid | Similar P-stereogenic compounds |
| Melting point | 95-120°C | Related phosphine sulfides |
| Solubility | Soluble in dichloromethane, chloroform, toluene; limited solubility in alcohols | Typical solubility pattern of phosphine sulfides |
| Optical rotation | Negative value | As indicated by (-) prefix |
| ³¹P NMR shift | 40-50 ppm | Typical range for phosphine sulfides |
Synthesis and Preparation Methods
General Synthetic Routes
The synthesis of (-)-Methylphenylpropylphosphine sulfide would likely follow pathways similar to those used for related P-stereogenic compounds. Based on the literature for similar compounds, several approaches could be considered:
-
Conversion of the corresponding phosphine oxide to phosphine sulfide:
This approach would involve first synthesizing (-)-methylphenylpropylphosphine oxide and then converting it to the sulfide using elemental sulfur. Research indicates that such transformations generally proceed with retention of configuration at the phosphorus center . -
Direct asymmetric synthesis:
Methods for the direct asymmetric synthesis of P-stereogenic compounds have been developed, often using chiral auxiliaries or catalysts to control the stereochemistry. -
Resolution of racemic mixtures:
This approach involves separating the enantiomers of a racemic phosphine sulfide, similar to the resolution methods used for phosphine oxides.
Stereoselective Synthesis
From the available research on P-stereogenic compounds, a promising route to (-)-Methylphenylpropylphosphine sulfide would involve:
-
Synthesis of racemic methylphenylpropylphosphine oxide using methods similar to those described for alkyl-phenylphosphine oxides .
-
Resolution of the racemic phosphine oxide using TADDOL derivatives or other resolving agents. The research indicates that (R,R)-spiro-TADDOL has been effective for resolving various P-stereogenic secondary phosphine oxides, with five derivatives achieving enantiomeric excess values above 98% .
-
Conversion of the resolved phosphine oxide to the corresponding sulfide using elemental sulfur, which typically proceeds with retention of configuration.
The research on similar compounds suggests that this approach could yield the target compound with high enantiomeric purity.
Resolution Methods
The resolution of racemic phosphine oxides, as precursors to phosphine sulfides, has been demonstrated using TADDOL derivatives. The research indicates that (R,R)-spiro-TADDOL [(R,R)-2] is a particularly effective resolving agent for P-stereogenic secondary phosphine oxides .
The resolution process typically involves:
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Mixing the racemic phosphine oxide with the resolving agent in an appropriate solvent (e.g., 2-propanol or a mixture of toluene and hexane)
-
Crystallization of the diastereomeric complex
-
Separation of the complex and release of the enantiomerically enriched phosphine oxide
-
Conversion to the phosphine sulfide
Resolution methods have been shown to yield various alkyl-phenylphosphine oxides with high enantiomeric excess (87-99%) and acceptable yields (12-41%) . Similar methods could potentially be applied to obtain enantiomerically pure (-)-Methylphenylpropylphosphine sulfide or its oxide precursor.
Characterization and Analysis
Structural Confirmation
Confirmation of the structure and absolute configuration of (-)-Methylphenylpropylphosphine sulfide would typically involve:
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Multi-nuclear NMR spectroscopy (¹H, ¹³C, ³¹P)
-
Mass spectrometry
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X-ray crystallography, which has been used to determine the absolute configuration of related P-stereogenic compounds
-
IR spectroscopy, with particular attention to the P=S stretching frequency
X-ray crystallography would be especially valuable for confirming the absolute configuration at the phosphorus center, as demonstrated in studies of related compounds where this technique revealed key structural features and intermolecular interactions .
Chemical Reactivity and Transformations
General Reactivity Patterns
The P=S bond in phosphine sulfides exhibits different reactivity compared to the P=O bond in phosphine oxides. Some key differences include:
-
Lower electrophilicity of the phosphorus center in phosphine sulfides
-
Different coordination properties toward transition metals
-
Altered behavior in nucleophilic substitution reactions
These differences could influence the applications of (-)-Methylphenylpropylphosphine sulfide in organic synthesis and catalysis.
Transformations and Derivatives
(-)-Methylphenylpropylphosphine sulfide could potentially undergo various transformations while maintaining the stereochemical integrity at the phosphorus center. Based on research with related compounds, potential transformations might include:
-
Reduction to the corresponding phosphine
-
Coordination to transition metals to form metal complexes
-
Alkylation or arylation reactions at the sulfur
The research on P-stereogenic phosphine oxides demonstrates that various transformations can be performed with retention of configuration at the phosphorus center . Similar principles might apply to the corresponding sulfides, though the different electronic and steric properties of the P=S bond would influence the reaction outcomes.
Applications in Asymmetric Synthesis
Comparison with Related Phosphorus Compounds
The properties and applications of (-)-Methylphenylpropylphosphine sulfide can be contextualized by comparing it with related phosphorus compounds:
Table 2. Comparison of (-)-Methylphenylpropylphosphine Sulfide with Related Compounds
| Compound Type | P-X Bond | Key Properties | Typical Applications |
|---|---|---|---|
| Phosphine sulfides (P=S) | Longer, less polar | Lower Lewis acidity, softer donor | Coordination chemistry, specific catalytic applications |
| Phosphine oxides (P=O) | Shorter, more polar | Higher Lewis acidity, harder donor | Extraction processes, catalysis, organic synthesis |
| Phosphines (P-R₃) | No P=X bond | Strong nucleophilicity, good ligands | Transition metal catalysis, reducing agents |
Future Research Directions
Based on the research trends observed for related P-stereogenic compounds, future investigations on (-)-Methylphenylpropylphosphine sulfide might focus on:
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Development of more efficient synthetic routes with higher stereoselectivity
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Exploration of its potential as a chiral ligand in asymmetric catalysis
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Investigation of its coordination chemistry with various transition metals
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Applications in materials science or pharmaceutical development
The growing interest in P-stereogenic compounds suggests that research on specific derivatives like (-)-Methylphenylpropylphosphine sulfide could expand as new applications and synthetic methods are discovered.
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